molecular formula C₂₉H₄₃NO₇S B1145132 (3R,11bR)-Tetrabenazin (1S)-(+)-10-Camphorsulfonat CAS No. 1223399-57-2

(3R,11bR)-Tetrabenazin (1S)-(+)-10-Camphorsulfonat

Katalognummer: B1145132
CAS-Nummer: 1223399-57-2
Molekulargewicht: 549.72
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, also known as (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, is a useful research compound. Its molecular formula is C₂₉H₄₃NO₇S and its molecular weight is 549.72. The purity is usually 95%.
BenchChem offers high-quality (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung der tardiven Dyskinesie

“(3R,11bR)-Tetrabenazin (1S)-(+)-10-Camphorsulfonat” ist ein oral bioverfügbarer, selektiver Inhibitor des vesikulären Monoamintransporters 2 (VMAT2) {svg_1}. Es wurde in den USA für die Behandlung von Erwachsenen mit tardiver Dyskinesie (TD) zugelassen, einer Bewegungsstörung, die durch chronische Exposition gegenüber Dopaminrezeptor-blockierenden Mitteln verursacht wird {svg_2}.

Behandlung des Tourette-Syndroms

Diese Verbindung befindet sich in den USA in der Phase-2-Entwicklung zur Behandlung des Tourette-Syndroms {svg_3}. Das Tourette-Syndrom ist eine neurologische Störung, die durch sich wiederholende, stereotype, unwillkürliche Bewegungen und Vokalisationen gekennzeichnet ist, die als Tics bezeichnet werden.

Behandlung der Huntington-Krankheit

In Japan wurde die Phase-1-Entwicklung für Erkrankungen des ZNS (TD und Huntington-Krankheit) abgeschlossen {svg_4}. Die Huntington-Krankheit ist eine genetische Störung, die den progressiven Abbau von Nervenzellen im Gehirn verursacht.

Behandlung der Schizophrenie

Die Verbindung wurde nach präklinischen Studien auch für die Behandlung der Schizophrenie in den USA in Betracht gezogen {svg_5}. Schizophrenie ist eine schwere psychische Störung, bei der Menschen die Realität abnormal interpretieren.

VMAT2-Hemmung

Als VMAT2-Inhibitor kann “this compound” in der Forschung verwendet werden, um die Rolle von VMAT2 bei verschiedenen neurologischen und psychiatrischen Erkrankungen zu untersuchen {svg_6}.

Neuropharmakologische Forschung

Aufgrund seiner Auswirkungen auf Monoamintransporter kann diese Verbindung in der neuropharmakologischen Forschung eingesetzt werden, um die Rolle dieser Transporter bei der Gehirnfunktion und ihre Auswirkungen auf verschiedene psychische und neurologische Erkrankungen zu verstehen {svg_7}.

Wirkmechanismus

The mechanism of action of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is similar to that of Tetrabenazine, as it is an analogue of this compound . Tetrabenazine is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder .

Safety and Hazards

As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

Zukünftige Richtungen

The future directions of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” research could involve further exploration of its properties and potential applications. As an analogue of Tetrabenazine, it may have potential uses in the treatment of hyperkinetic movement disorders .

Biochemische Analyse

Biochemical Properties

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate plays a significant role in biochemical reactions by inhibiting the VMAT, which is responsible for transporting monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles . By inhibiting VMAT, this compound depletes the levels of these neurotransmitters in the synaptic cleft. The interaction with VMAT is crucial as it directly affects the storage and release of neurotransmitters, thereby influencing various neurological functions.

Cellular Effects

The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate on cells are profound, particularly in neurons. By depleting monoamine neurotransmitters, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction in dopamine levels can lead to decreased activation of dopamine receptors, which in turn affects downstream signaling pathways involved in motor control and mood regulation. Additionally, changes in serotonin and norepinephrine levels can influence mood, anxiety, and other cognitive functions.

Molecular Mechanism

At the molecular level, (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate exerts its effects by binding to VMAT and inhibiting its function . This inhibition prevents the uptake of monoamines into synaptic vesicles, leading to their depletion in the synaptic cleft. The compound’s binding interactions with VMAT are critical for its inhibitory action, which ultimately results in decreased neurotransmitter release and altered neuronal communication. Additionally, this compound may influence gene expression by modulating the levels of neurotransmitters that act as signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained depletion of neurotransmitters, which may result in long-term changes in neuronal activity and behavior. Additionally, the compound’s stability under different storage conditions can affect its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate in animal models are dose-dependent. At lower doses, the compound effectively depletes neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can induce toxic effects, such as motor impairments and behavioral changes. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is involved in metabolic pathways that regulate the synthesis, storage, and release of monoamine neurotransmitters . The compound interacts with enzymes and cofactors that are essential for the metabolism of dopamine, serotonin, and norepinephrine. By inhibiting VMAT, the compound disrupts the normal metabolic flux of these neurotransmitters, leading to altered levels of metabolites and changes in cellular function.

Transport and Distribution

The transport and distribution of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with VMAT is a key factor that determines its localization and accumulation in neuronal cells. Additionally, the compound’s distribution within different tissues can influence its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is primarily within synaptic vesicles, where it exerts its inhibitory effects on VMAT . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound effectively depletes neurotransmitter levels at the site of action.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] }

CAS-Nummer

1223399-57-2

Molekularformel

C₂₉H₄₃NO₇S

Molekulargewicht

549.72

Synonyme

(+)-TBZ (1S)-(+)-10-Camphorsulfonate;  (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate;  (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.